molecular formula C25H27FN2O4S B10886477 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine

Cat. No.: B10886477
M. Wt: 470.6 g/mol
InChI Key: KLIRNFMLFGHCLO-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with benzyloxy, methoxybenzyl, and fluorophenylsulfonyl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. Common synthetic routes may involve:

    Nucleophilic substitution: Starting with a piperazine derivative, nucleophilic substitution reactions can introduce the benzyloxy and methoxybenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy and methoxy groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as alkyl halides or sulfonyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzyloxy and methoxybenzyl groups may interact with enzymes or receptors, while the fluorophenylsulfonyl group can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-chlorophenyl)sulfonyl]piperazine

Uniqueness

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-fluorophenyl)sulfonyl]piperazine is unique due to the presence of the fluorophenylsulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H27FN2O4S

Molecular Weight

470.6 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C25H27FN2O4S/c1-31-24-12-7-21(17-25(24)32-19-20-5-3-2-4-6-20)18-27-13-15-28(16-14-27)33(29,30)23-10-8-22(26)9-11-23/h2-12,17H,13-16,18-19H2,1H3

InChI Key

KLIRNFMLFGHCLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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